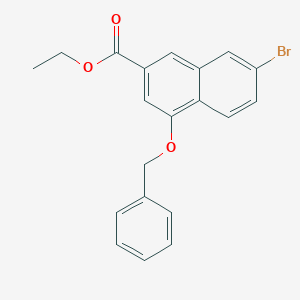

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate

Descripción general

Descripción

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a benzyloxy group at the 4-position and a bromo group at the 7-position on the naphthalene ring, with an ethyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate typically involves the following steps:

Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where the naphthol derivative is reacted with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3).

Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate undergoes several types of chemical reactions:

Substitution Reactions: The bromo group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of various substituted naphthoates depending on the nucleophile used.

Oxidation: Formation of benzoic acid derivatives.

Hydrolysis: Formation of 4-(benzyloxy)-7-bromo-2-naphthoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has been explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of naphthoate compounds exhibit anticancer properties. A study demonstrated that compounds with similar structures could inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess such activity. This is attributed to its ability to interfere with cellular signaling pathways involved in cancer progression .

Organic Synthesis

This compound serves as a useful intermediate in organic synthesis, particularly in the synthesis of more complex naphthalene derivatives.

Synthesis Pathways

The compound can be synthesized through various methods, including:

- Nucleophilic Substitution Reactions : The benzyloxy group can be introduced via nucleophilic substitution on a brominated naphthalene derivative.

- Condensation Reactions : It can be synthesized by condensing appropriate naphthalene derivatives with ethyl bromoacetate under basic conditions.

Material Science Applications

This compound is also being studied for its potential use in material science, particularly in the development of organic semiconductors and polymers.

Properties of Interest

- Optical Properties : The compound exhibits interesting optical properties that can be exploited in photonic applications.

- Conductivity : Preliminary studies suggest that when incorporated into polymer matrices, it may enhance the electrical conductivity of the resulting materials.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Development of new cancer therapies |

| Organic Synthesis | Intermediate for complex naphthalene derivatives | Expansion of synthetic methodologies |

| Material Science | Use in organic semiconductors and polymers | Improvement of electronic materials |

Mecanismo De Acción

The mechanism of action of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate can be compared with similar compounds such as:

Ethyl 4-(benzyloxy)benzoate: Similar structure but lacks the bromo group and naphthalene ring.

4-Benzyloxybenzoic acid: Similar benzyloxy group but different functional groups and lacks the bromo group.

Benzoyl derivatives: Compounds with benzoyl functional groups that exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHBrO

- Molar Mass : 385.25 g/mol

- CAS Number : 178877-03-7

The compound features a naphthalene backbone substituted with a benzyloxy group and a bromine atom, which may influence its biological activity by affecting its interaction with biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Similar compounds in the naphthoate class have shown to interact with enzymes such as:

- 1-Hydroxy-2-naphthoate dioxygenase : This enzyme is involved in the degradation of naphthalene derivatives and could be a target for this compound, potentially leading to altered metabolic processes.

Biochemical Pathways

The compound may influence several biochemical pathways, including those related to:

- Antioxidant activity : Naphthoquinones and their derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that related naphthoate compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific mechanisms may involve:

- DNA intercalation : The structural similarity to known DNA-binding agents allows for potential intercalation, disrupting DNA replication and transcription.

- Enzyme inhibition : Inhibition of topoisomerases or other critical enzymes involved in DNA metabolism can lead to cytotoxic effects on cancer cells .

Antimicrobial Activity

Research indicates that naphthoate derivatives possess antimicrobial properties. This compound may inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or interfering with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

- Anticancer Studies :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Propiedades

IUPAC Name |

ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMFTPPRKZGIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443257 | |

| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178877-03-7 | |

| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.